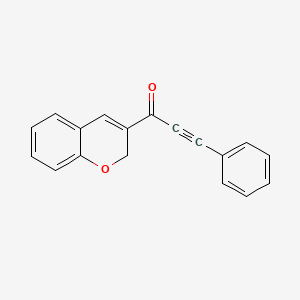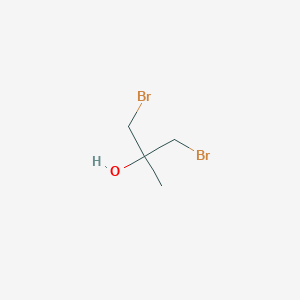
2-Isocyano-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyano-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H10N2O2. This compound is characterized by the presence of an isocyano group (-N=C) and a methoxyphenyl group attached to an acetamide backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)acetamide. This intermediate is then treated with a suitable isocyanating agent, such as phosgene or triphosgene, to introduce the isocyano group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures are in place due to the use of hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyano-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyano group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, can react with the isocyano group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride, can reduce the compound.
Major Products Formed
Urea Derivatives: Formed from the addition of nucleophiles to the isocyano group.
Oxidized Products: Formed from the oxidation of the methoxyphenyl group.
Reduced Products: Formed from the reduction of the acetamide group.
Applications De Recherche Scientifique
2-Isocyano-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isocyano-N-(2-methoxyphenyl)acetamide involves its interaction with nucleophiles through the isocyano group. This interaction can lead to the formation of urea derivatives, which may exhibit biological activity. The methoxyphenyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxyphenyl)acetamide: Lacks the isocyano group but shares the methoxyphenyl and acetamide moieties.
2-Methoxyphenyl isocyanate: Contains the isocyano group but lacks the acetamide moiety.
2-(2-Methoxyphenyl)acetamide: Similar structure but without the isocyano group.
Propriétés
Numéro CAS |
86521-73-5 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-isocyano-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2/h3-6H,7H2,2H3,(H,12,13) |
Clé InChI |
ULUWTLOIGCEVIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


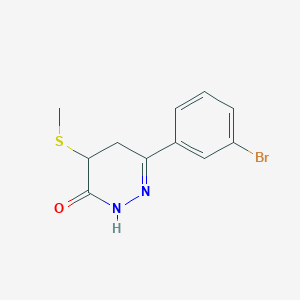
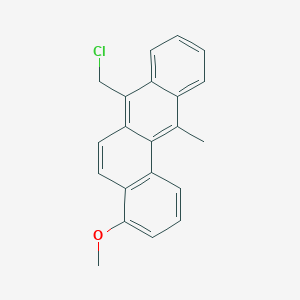
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
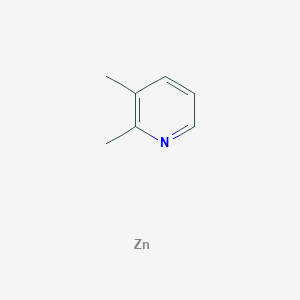
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
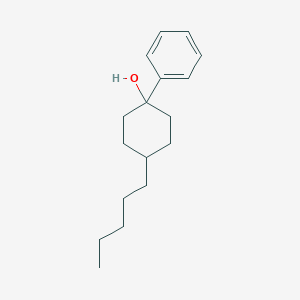
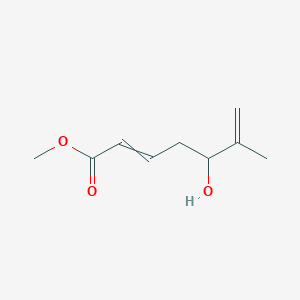
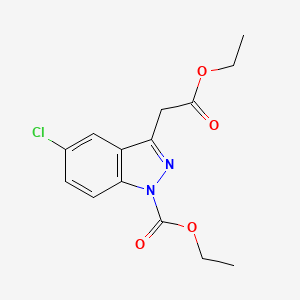
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)


![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
